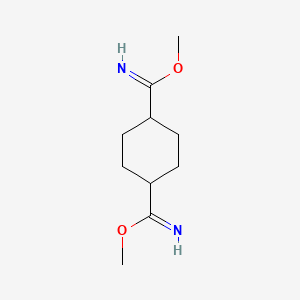

Dimethyl cyclohexane-1,4-dicarboximidate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

144077-85-0 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

dimethyl cyclohexane-1,4-dicarboximidate |

InChI |

InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |

InChI Key |

NWMUDUGHBDVSLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1CCC(CC1)C(=N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Dimethyl Cyclohexane 1,4 Dicarboximidate

Established Synthetic Routes to Dimethyl Cyclohexane-1,4-dicarboximidate

The preparation of this compound primarily relies on established methods for imidate synthesis, with the Pinner reaction being the most prominent and direct route.

Direct Imidate Formation from Precursors

The most direct and widely recognized method for the synthesis of N-unsubstituted imidates is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. d-nb.inforesearchgate.netwikipedia.org In the case of this compound, the logical precursors are cyclohexane-1,4-dicarbonitrile (B80774) and methanol (B129727).

An alternative, though less common for N-unsubstituted imidates, involves the reaction of the corresponding diester, dimethyl 1,4-cyclohexanedicarboxylate, with ammonia (B1221849) and a suitable reagent to facilitate the transformation. However, the direct conversion of esters to N-unsubstituted imidates is not as straightforward as the Pinner reaction and often requires more complex multi-step procedures.

Multi-Step Synthetic Pathways and Intermediate Derivatization

While the Pinner reaction represents a direct approach, multi-step pathways can also be envisioned, often involving the synthesis of the dinitrile precursor followed by the imidate formation.

A common route to cyclohexane-1,4-dicarbonitrile starts from 1,4-cyclohexanedicarboxylic acid. The dicarboxylic acid can be converted to the corresponding diamide, which is then dehydrated to the dinitrile. Alternatively, the dinitrile can be accessed through nucleophilic substitution reactions of a suitable 1,4-dihalocyclohexane with a cyanide source. Once the cyclohexane-1,4-dicarbonitrile is obtained, the Pinner reaction with methanol can be carried out as described in the previous section.

Another potential multi-step approach involves the modification of a pre-existing imidate. For instance, a different alkyl imidate could be synthesized and then subjected to a trans-esterification-like reaction with methanol, although this is less efficient than the direct Pinner synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Careful tuning of catalytic systems, solvents, and other parameters is crucial for achieving optimal results.

Influence of Catalytic Systems on Imidate Formation

The Pinner reaction is traditionally catalyzed by strong Brønsted acids, with anhydrous hydrogen chloride being the most common. researchgate.net The concentration and nature of the acid catalyst are critical. Insufficient acid can lead to an incomplete reaction, while an excess can promote side reactions.

In recent years, Lewis acids have also been explored as promoters for the Pinner reaction. d-nb.infonih.gov Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) and aluminum tribromide have been shown to facilitate the reaction, sometimes under milder conditions than the traditional HCl gas method. d-nb.infonih.gov The choice of Lewis acid can influence the reaction rate and yield, and optimization is often necessary for a specific substrate. For the synthesis of a bis-imidate like this compound, the catalyst loading would need to be carefully controlled to ensure the reaction proceeds at both nitrile functional groups.

The table below summarizes various catalytic systems that have been employed in Pinner-type reactions.

| Catalyst System | Typical Substrates | Key Advantages/Disadvantages |

| Anhydrous HCl | Aliphatic and Aromatic Nitriles | High reactivity, but requires handling of corrosive gas. |

| Trimethylsilyl triflate (TMSOTf) | Aliphatic and Aromatic Nitriles | Milder conditions, but can be expensive. d-nb.infonih.gov |

| Aluminum tribromide | Aliphatic and Aromatic Nitriles | Effective Lewis acid catalyst. d-nb.info |

| Hafnium(IV) triflate | Aliphatic Nitriles | Can be used in catalytic amounts, but is a costly reagent. d-nb.info |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent plays a significant role in the Pinner reaction. d-nb.info For the synthesis of this compound, methanol serves as both a reactant and a solvent. Using an excess of methanol can help drive the reaction to completion. In some variations of the Pinner reaction, an inert co-solvent like dichloromethane (B109758) or cyclopentyl methyl ether (CPME) might be used. d-nb.infonih.gov The use of CPME has been reported to allow for easier isolation of the Pinner salt by filtration. nih.gov

Temperature is another critical parameter. The Pinner reaction is often carried out at low temperatures to prevent the thermodynamically unstable imidate hydrochloride from eliminating to form an amide and alkyl chloride. wikipedia.org However, the optimal temperature will depend on the specific reactivity of the dinitrile and the chosen catalytic system.

Reaction time is also a key variable that needs to be optimized to maximize the yield of the desired di-imidate while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential for determining the optimal reaction time.

Purification and Isolation Techniques for Academic Research Scale

The purification of this compound typically involves the isolation of the intermediate imidate hydrochloride salt followed by its neutralization.

The Pinner salt, being a solid, can often be isolated by filtration from the reaction mixture, especially when a solvent in which it is insoluble is used. nih.gov This initial solid can then be washed with a cold, dry, non-polar solvent to remove any unreacted starting materials or soluble byproducts.

Recrystallization is a common and effective method for purifying the imidate hydrochloride salt. youtube.com A suitable solvent system for recrystallization would be one in which the salt has low solubility at room temperature but is significantly more soluble at elevated temperatures. Polar aprotic solvents like acetonitrile (B52724) could be explored for this purpose. researchgate.net The process involves dissolving the crude salt in a minimal amount of the hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals of high purity.

After obtaining the purified imidate hydrochloride, the free this compound can be obtained by careful neutralization with a suitable base, such as a tertiary amine (e.g., triethylamine) or a mild inorganic base (e.g., sodium bicarbonate) in an appropriate solvent. The choice of base and solvent is critical to avoid hydrolysis of the imidate ester to the corresponding carboxylic ester.

For the free imidate, which is likely to be a liquid or a low-melting solid, column chromatography on silica (B1680970) gel or alumina (B75360) could be employed for further purification. The choice of eluent would depend on the polarity of the compound and any impurities present. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would likely be effective. nih.gov

The following table outlines the general steps for purification.

| Purification Step | Description | Key Considerations |

| Isolation of Pinner Salt | The imidate hydrochloride salt is separated from the reaction mixture by filtration. | The choice of reaction solvent can facilitate easier isolation. |

| Washing | The isolated salt is washed with a cold, dry, non-polar solvent. | The solvent should not dissolve the salt but should remove soluble impurities. |

| Recrystallization | The salt is dissolved in a hot solvent and allowed to crystallize upon cooling. | The solvent should be chosen to provide a significant solubility difference with temperature. youtube.com |

| Neutralization | The purified salt is treated with a mild base to yield the free imidate. | The conditions must be carefully controlled to prevent hydrolysis. |

| Column Chromatography | The free imidate is purified by passing it through a column of stationary phase. | The eluent system must be optimized for good separation. |

Scientific Article on this compound Forthcoming Pending Availability of Research Data

A comprehensive review of the synthetic methodologies and preparation of this compound, with a focus on scalability for research applications, is currently precluded by the absence of available scientific literature on this specific chemical compound.

Extensive searches of scholarly databases, patent archives, and chemical repositories have not yielded any specific methods for the synthesis or preparation of this compound. While research exists for the structurally related precursor, Dimethyl cyclohexane-1,4-dicarboxylate, this information does not extend to the dicarboximidate derivative.

The intended article, structured to detail the scalability considerations for research applications of this compound, cannot be produced at this time due to the lack of foundational research data. The planned sections and subsections, including detailed research findings and data tables, are contingent upon the future publication of synthetic protocols and scalability studies for this compound.

Researchers and chemists interested in this specific molecule are encouraged to consult future scientific literature for potential developments in its synthesis and characterization. At present, no established methods for its preparation or data on its scalability for research purposes have been publicly documented.

Chemical Reactivity and Mechanistic Investigations of Dimethyl Cyclohexane 1,4 Dicarboximidate

Nucleophilic Addition Reactions of the Imidate Functionality

The imidate functional groups in dimethyl cyclohexane-1,4-dicarboximidate are key centers of reactivity, susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which then collapses to form a new substituted product.

Aminolysis and Amidation Reactions

The reaction of this compound with primary or secondary amines is expected to result in aminolysis, leading to the formation of N-substituted amidines or, under hydrolytic conditions, the corresponding diamides. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the imidate group.

While direct studies on this compound are not prevalent in the literature, the reactivity can be inferred from similar systems. For instance, the nucleophilic addition of amines to nitrilium derivatives, which are structurally related to protonated imidates, proceeds rapidly to form amidines. mdpi.com The reaction of bis-imidates with nucleophiles is a known method for the synthesis of more complex nitrogen-containing compounds.

A plausible reaction scheme involves the initial attack of the amine on one of the imidate groups, followed by a second attack on the remaining imidate, potentially leading to a mixture of mono- and di-substituted products depending on the stoichiometry and reaction conditions. The formation of N-substituted 1,4-cyclohexanedicarboxamides would be an expected outcome, especially if water is present to hydrolyze the intermediate amidine.

Table 1: Illustrative Examples of Aminolysis in Related Imidate Systems

| Imidate Substrate | Amine Nucleophile | Product | Reference |

| Propionitrilium derivative of cobalt bis(dicarbollide) | Methylamine | N-Methylpropionamidine derivative | mdpi.com |

| Propionitrilium derivative of cobalt bis(dicarbollide) | Ethylamine | N-Ethylpropionamidine derivative | mdpi.com |

| N,O-bis(trimethylsilyl)imidates | Hypophosphorous Acid (in a cascade reaction) | α-aminomethylene-bisphosphinates | mdpi.com |

This table presents data from related compounds to illustrate the general reactivity of imidates with amine-like nucleophiles.

Reactions with Alcohol and Phenol (B47542) Nucleophiles

The addition of alcohol or phenol nucleophiles to this compound is anticipated to yield N-substituted esters or, upon complete substitution, the corresponding diester, dimethyl cyclohexane-1,4-dicarboxylate, and ammonia (B1221849) or an amine, depending on the imidate's N-substituent. This reaction would likely require acid or base catalysis to activate the imidate or the nucleophile.

The mechanism would mirror that of aminolysis, with the oxygen atom of the alcohol or phenol acting as the nucleophile. The stability of the tetrahedral intermediate and the nature of the leaving group would be critical factors in determining the reaction outcome.

Carbon-Nucleophile Additions and Further Transformations

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or enolates, are expected to react with the imidate functionalities. These reactions can lead to the formation of ketones or tertiary alcohols after hydrolysis of the initial adduct. The reaction of strained bicyclic lactams, which exhibit enhanced reactivity at the amide bond, with organometallic reagents provides insight into the potential for such transformations, sometimes leading to stable hemiaminal intermediates. nih.gov

The addition of a carbon nucleophile to one of the imidate groups would yield a hemiaminal-like intermediate, which upon acidic workup, could hydrolyze to a ketone. A subsequent attack on the second imidate group could follow a similar pathway.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, with its two reactive imidate groups held in a cyclohexane (B81311) framework, presents opportunities for various cyclization and rearrangement reactions.

Formation of Nitrogen-Containing Heterocycles

Intramolecular reactions of the two imidate groups, or their reaction with a bifunctional reagent, could lead to the formation of nitrogen-containing heterocyclic systems. For example, reaction with a diamine could potentially lead to the formation of a macrocyclic structure containing two amidine functionalities.

Palladium-catalyzed cyclization reactions of substrates containing both a nucleophile and a leaving group are a powerful tool for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net While not directly applicable to the parent dicarboximidate, derivatives of this compound could be designed to undergo such intramolecular cyclizations to form novel bicyclic or bridged systems.

Intramolecular and Intermolecular Cycloadditions

While the saturated cyclohexane core of this compound precludes its direct participation in cycloaddition reactions as a diene or dienophile, derivatives of this compound could be envisioned to undergo such transformations. For instance, if the nitrogen of the imidate were substituted with a dienophilic or dienic moiety, intramolecular Diels-Alder reactions could be possible, leading to complex polycyclic structures. youtube.comyoutube.com

Furthermore, the imidate functionality itself can participate in cycloaddition reactions in some contexts. For example, related isocyanate compounds are known to undergo [2+2] cycloadditions with electron-rich alkenes. While less common for imidates, under specific conditions or with appropriate activation, similar reactivity might be achievable.

Hydrolytic Stability and Degradation Pathways in Various Environments

The hydrolytic stability of an organic compound is a critical parameter determining its persistence and fate in aqueous environments. For this compound, stability is intrinsically linked to the reactivity of its two imidate functional groups. The hydrolysis of imidates is known to be highly dependent on the pH of the medium, proceeding through the formation of a tetrahedral intermediate. researchgate.netacs.org The nature of the final degradation products is dictated by the pathway through which this intermediate breaks down. researchgate.net

Influence of pH on Degradation Pathways

The hydrolysis of imidates can yield two primary sets of products: an ester and an amine, or an amide and an alcohol. researchgate.netcdnsciencepub.com The predominant pathway is governed by the pH of the solution, which influences the protonation state of the tetrahedral intermediate. researchgate.net

Acidic to Neutral Environments (pH < ~7): In acidic and neutral solutions, the hydrolysis of imidates, including their salts, typically results in the formation of the corresponding ester and amine. researchgate.netcdnsciencepub.comrroij.com For this compound, this pathway would involve the nucleophilic attack of water on the protonated imidate carbon. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the carbon-nitrogen (C-N) bond, releasing ammonia and forming Dimethyl cyclohexane-1,4-dicarboxylate. This process would occur sequentially at both imidate positions.

Basic Environments (pH > ~8): Under basic conditions, the reaction landscape becomes more complex. While the ester and amine can still be formed, an alternative pathway leading to an amide and an alcohol becomes significant and can even predominate. researchgate.netcdnsciencepub.com For this compound, this would involve the cleavage of the carbon-oxygen (C-O) bond in the tetrahedral intermediate, yielding a dicarboxamide (cyclohexane-1,4-dicarboxamide) and methanol (B129727). The transition from ester/amine to amide/alcohol formation typically occurs in the pH range of 7 to 9 for many N-substituted imidate esters. researchgate.net

Mechanism and Stereoelectronic Control

The mechanism for imidate hydrolysis involves the formation of a tetrahedral carbinolamine intermediate. researchgate.net The fate of this intermediate is governed by the principles of stereoelectronic control. cdnsciencepub.comresearchgate.net This theory posits that the specific cleavage of a bond is most favorable when the other heteroatoms (in this case, oxygen and nitrogen) each have a lone-pair orbital oriented anti-periplanar (at 180°) to the departing group. cdnsciencepub.com

The conformation of the tetrahedral intermediate and the orientation of these lone pairs determine whether the C-N or C-O bond is preferentially cleaved. cdnsciencepub.comcdnsciencepub.com In acidic and neutral media, the nitrogen atom in the intermediate is typically protonated, which facilitates the cleavage of the C-N bond, making it a better leaving group. researchgate.net In basic solutions, the unprotonated intermediate can adopt conformations that favor C-O bond scission. researchgate.netcdnsciencepub.com The geometry of the imidate itself (syn or anti conformation) also plays a crucial role, influencing the conformation of the tetrahedral intermediate and, consequently, the product distribution. researchgate.netcdnsciencepub.com For instance, hydrolysis of anti imidate salts often yields ester and amine products exclusively across the entire pH range, whereas syn isomers can produce a mixture of products in basic conditions. researchgate.netcdnsciencepub.com

The following table illustrates the general, pH-dependent product distribution observed in the hydrolysis of many imidate esters.

| pH Range | Predominant Reaction Environment | Typical Degradation Products |

| < 7 | Acidic / Neutral | Ester + Amine |

| 7 - 9 | Near-Neutral / Mildly Basic | Transition region, mixture of products |

| > 9 | Basic | Amide + Alcohol |

This table represents a generalized trend for imidate hydrolysis based on published studies. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are essential for quantifying the rates and energy changes associated with chemical transformations. For this compound, such studies would focus on its hydrolysis, providing data on its reactivity and the factors that influence it.

Kinetic Investigations

Kinetic studies of imidate hydrolysis typically measure the reaction rate under various conditions, including temperature, pH, and buffer concentration. researchgate.net The rate of hydrolysis is highly pH-dependent, and a plot of the observed rate constant (k_obs) versus pH often shows distinct regions corresponding to different catalytic mechanisms (acid-catalyzed, neutral, and base-catalyzed). uregina.ca

Rate-Determining Step: The rate-determining step in imidate hydrolysis can change depending on the pH. researchgate.net In strongly acidic solutions, the reaction may be limited by the attack of water on the protonated imidate. masterorganicchemistry.com As the pH increases, the breakdown of the tetrahedral intermediate can become the rate-limiting step. researchgate.net This shift is a key piece of evidence for the existence of the intermediate. researchgate.net

Catalysis: The hydrolysis can be subject to general acid-base catalysis. researchgate.net Buffer components, such as phosphate (B84403) or acetate, can participate in the proton transfer steps of the reaction mechanism, influencing both the rate and the product distribution. researchgate.net

While specific kinetic data for this compound are not available, the table below provides an example of how pH can influence the hydrolysis rate constant for a model imidate compound, as documented in the literature.

| pH | Half-life (t½) | Observed Rate Constant (k_obs) |

| 6.8 | 3.5 min | 0.198 min⁻¹ |

| 7.4 | 5.8 min | 0.120 min⁻¹ |

| 8.0 | 10.0 min | 0.069 min⁻¹ |

| 8.8 | 26.0 min | 0.027 min⁻¹ |

Data adapted from a study on methyl acetimidate hydrolysis to illustrate pH dependence. researchgate.net Conditions and absolute values are specific to the studied compound and are presented here for illustrative purposes only.

Thermodynamic Studies

Thermodynamic analysis of hydrolysis provides insight into the energy profile of the reaction. Key parameters include the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are typically determined by measuring the temperature dependence of the reaction rate and constructing an Eyring plot. nih.govrsc.org

Activation Parameters: The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reaction to occur. The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. nih.gov For example, a large negative ΔS‡ is often consistent with an ordered transition state, which is expected for a mechanism involving the association of multiple molecules (e.g., the imidate and water). nih.govias.ac.in

Without experimental data, the precise thermodynamic parameters for the hydrolysis of this compound remain unknown. However, they would be expected to be in line with those observed for the hydrolysis of other acyclic imidates and related ester or amide compounds. nih.govrsc.org

Applications of Dimethyl Cyclohexane 1,4 Dicarboximidate As a Synthetic Building Block

Construction of Complex Organic Molecules and Natural Product Analogues

Dimethyl cyclohexane-1,4-dicarboximidate serves as a key intermediate in the synthesis of more complex molecules. Its cyclohexane (B81311) core provides a rigid scaffold that can be elaborated upon. The imidate functionalities are reactive sites that can be transformed into a variety of other functional groups, making it a valuable starting material for the synthesis of natural product analogues and other intricate organic structures. While direct examples of its use in the total synthesis of specific natural products are not extensively documented, its structural relationship to commercially available starting materials like dimethyl cyclohexane-1,4-dicarboxylate suggests its potential in this area. sigmaaldrich.comscbt.comsigmaaldrich.com The conversion of the corresponding dicarboxylate to the dicarboximidate would provide a gateway to novel derivatives.

Precursor for Amidine and Guanidine (B92328) Derivatives in Synthetic Chemistry

The imidate groups of this compound are direct precursors to amidines and, subsequently, guanidines. The reaction of the imidate with primary or secondary amines leads to the formation of N-substituted amidines. This transformation is a fundamental and widely used method in organic synthesis. organic-chemistry.orgsemanticscholar.org

The resulting bis-amidino cyclohexane derivatives are of significant interest due to the prevalence of the amidine and guanidine moieties in biologically active compounds and organocatalysis. The synthesis of guanidines can be achieved by further reaction of the amidine or by using specific guanidinylating reagents. organic-chemistry.org The conversion of this compound to these derivatives provides access to a class of compounds with potential applications in medicinal chemistry and materials science.

Table 1: Synthesis of Amidine Derivatives from Imidates

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary/Secondary Amine | N-substituted Cyclohexane-1,4-dicarboxamidine | Aminolysis |

This table illustrates the general transformation of an imidate to an amidine, a key application of the title compound.

Utilization in Diversification Strategies for Molecular Libraries

The structure of this compound is well-suited for the generation of molecular libraries, a key strategy in drug discovery and materials science. The C2-symmetric nature of the 1,4-disubstituted cyclohexane scaffold, combined with the reactivity of the two imidate groups, allows for the systematic introduction of diverse substituents. This can be used to create a collection of related compounds with varying properties.

The development of libraries based on scaffolds like cyclohexen-1,4-diones has demonstrated the utility of cyclic structures in creating diverse and biologically relevant molecules. nih.gov By analogy, this compound can serve as a core building block for diversity-oriented synthesis, enabling the rapid assembly of a wide range of molecules for high-throughput screening.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient synthetic methods. nih.govnih.gov While specific MCRs involving this compound are not prominently reported, its functional groups are amenable to such reactions. For instance, the imidate functionality could potentially participate in Ugi or Passerini-type reactions under appropriate conditions.

Furthermore, the bifunctional nature of the molecule allows for its use in cascade reactions. A reaction at one imidate group could trigger a subsequent intramolecular transformation involving the second imidate or the cyclohexane ring. Such processes are valuable for building molecular complexity in a controlled and efficient manner. The development of novel cascade reactions involving this scaffold could lead to the discovery of new heterocyclic systems and complex molecular architectures. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl cyclohexane-1,4-dicarboxylate |

| Amidine |

| Guanidine |

Integration of Dimethyl Cyclohexane 1,4 Dicarboximidate in Polymer Science and Materials Chemistry

Monomer in Polycondensation Reactions for Specialty Polymers

Dimethyl cyclohexane-1,4-dicarboximidate is well-suited as a monomer in step-growth polycondensation reactions, particularly for producing specialty polymers like poly(ester-imide)s. In these reactions, the monomer undergoes transesterification with a co-monomer, typically a diol, to form the polymer backbone. The process involves the reaction of the imidate functional groups with the hydroxyl groups of the diol, releasing methanol (B129727) as a byproduct.

The reaction is typically conducted at elevated temperatures, often under vacuum, to facilitate the removal of the methanol byproduct and drive the polymerization equilibrium toward the formation of high molecular weight polymer chains. rug.nl Catalysts, such as p-toluenesulfonic acid, are often employed to achieve reasonable reaction rates under less harsh conditions than direct esterification. rug.nl The incorporation of the imide ring and the cycloaliphatic structure of this compound into the polymer backbone is expected to yield materials with high thermal stability and mechanical strength, characteristic of specialty aromatic poly(amide-imide)s. researchgate.net

The properties of the resulting polymer can be tuned by selecting different diol co-monomers. For example, using a short-chain diol like 1,4-butanediol (B3395766) would likely produce a rigid, semi-crystalline material, while a longer, more flexible diol such as 1,10-decanediol (B1670011) could result in a more flexible, tougher polymer with a lower glass transition temperature.

Table 1: Representative Polycondensation Reaction Parameters

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Co-monomer | Aliphatic Diols (e.g., 1,4-butanediol, 1,6-hexanediol) | Reacts with the dicarboximidate to form ester linkages. |

| Temperature | 180 - 250 °C | Provides sufficient energy for transesterification and keeps the polymer molten. rug.nl |

| Pressure | High Vacuum (<1 mmHg) | Efficiently removes methanol byproduct to increase molecular weight. rug.nl |

| Catalyst | p-Toluenesulfonic acid, Titanium (IV) butoxide | Accelerates the transesterification reaction. rug.nl |

| Reaction Time | 4 - 12 hours | Allows for the gradual buildup of high molecular weight polymer chains. rug.nl |

Design and Synthesis of Novel Imidate-Based Polymeric Materials

The synthesis of novel polymeric materials from this compound can be achieved through either melt or solution polycondensation. Melt polycondensation, as described above, is a solvent-free method that is efficient and environmentally friendly. youtube.com However, for polymers with very high melting points or thermal sensitivity, solution polycondensation offers a milder alternative. In this method, the monomers are dissolved in a high-boiling, inert solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), which are common solvents for synthesizing high-performance polymers like poly(amide-imide)s. researchgate.net

Once synthesized, the resulting imidate-based polymers are characterized using a suite of analytical techniques to determine their structure, molecular weight, and thermal properties. rug.nl

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the formation of the ester linkage and the persistence of the imide ring within the polymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure of the polymer repeating unit. scielo.org.mx

Gel Permeation Chromatography (GPC) is employed to determine the average molecular weight and the molecular weight distribution (polydispersity index, PDI) of the polymer. rug.nl

Thermogravimetric Analysis (TGA) measures the thermal stability of the polymer by identifying the temperature at which it begins to decompose. rsc.org Aromatic poly(ester-imide)s often show high thermal stability, with 10% weight loss temperatures exceeding 450°C. researchgate.net

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm), which are critical indicators of the material's service temperature and degree of crystallinity. rsc.org

Table 2: Expected Properties of a Poly(ester-imide) from this compound and 1,4-Butanediol

| Property | Analytical Technique | Expected Result/Observation |

|---|---|---|

| Molecular Weight (Mn) | GPC | 15,000 - 40,000 g/mol |

| Polydispersity Index (PDI) | GPC | ~2.0 (Typical for step-growth) |

| Glass Transition (Tg) | DSC | 140 - 180 °C (dependent on stereoisomer ratio) |

| Decomposition Temp (TGA, 10% loss) | TGA | > 380 °C |

| Solubility | Solvent Testing | Soluble in polar aprotic solvents (e.g., NMP, DMAc). researchgate.net |

Influence of Dicarboximidate Stereoisomerism on Polymer Structure and Architecture

The 1,4-disubstituted cyclohexane (B81311) ring of the monomer can exist as two distinct stereoisomers: cis and trans. libretexts.org These isomers are not chiral, but their different spatial arrangements have a profound impact on the resulting polymer's architecture and properties. libretexts.org

Trans Isomer: In the trans configuration, the two dicarboximidate groups are on opposite sides of the cyclohexane ring. In its most stable chair conformation, both substituents occupy equatorial positions. This leads to a relatively linear and rigid monomer structure. Polymers synthesized from the trans isomer are expected to have straighter chains that can pack more efficiently, promoting higher crystallinity, a higher glass transition temperature (Tg), and enhanced mechanical stiffness.

Cis Isomer: In the cis configuration, both dicarboximidate groups are on the same side of the ring. The most stable chair conformation places one substituent in an equatorial position and the other in an axial position. libretexts.org This introduces a permanent "kink" or bend into the monomer structure. Polymers derived from the cis isomer will have less regular chains that cannot pack as closely. This disruption of chain packing is expected to lead to a more amorphous polymer with a lower Tg, increased solubility, and potentially greater toughness compared to its trans counterpart.

The stereoisomeric ratio of the starting monomer is therefore a critical parameter for controlling the final properties of the material. Using a pure trans isomer would maximize rigidity and thermal stability, while using a mixture of cis and trans isomers could be a strategy to produce more easily processable, amorphous materials.

Table 3: Predicted Influence of Monomer Stereoisomerism on Polymer Properties

| Property | Polymer from Pure Trans-Isomer | Polymer from Pure Cis-Isomer |

|---|---|---|

| Chain Conformation | Linear, extended | Kinked, non-linear |

| Chain Packing | Efficient, ordered | Inefficient, disordered |

| Crystallinity | Higher (Semi-crystalline) | Lower (Amorphous) |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Solubility | Lower | Higher |

| Mechanical Modulus | Higher | Lower |

Controlled Polymerization Techniques Utilizing this compound

While step-growth polycondensation is a direct route for polymerizing this compound, the application of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), presents significant challenges and opportunities. The monomer itself lacks a polymerizable vinyl group necessary for radical polymerization. Therefore, its direct use in ATRP is not feasible.

To utilize controlled polymerization, the monomer would first need to be chemically modified. For instance, a polymerizable group like a vinylbenzyl or (meth)acrylate moiety could be attached to the cyclohexane ring or the imide nitrogen, transforming it into a functional monomer suitable for ATRP.

Should such a functionalized monomer be synthesized, its polymerization via ATRP would still require careful consideration. The imidate group, containing nitrogen and carbonyl functionalities, could potentially interact with the transition metal catalyst (typically copper or iron) used in ATRP. cmu.edu This interaction could lead to competitive complex formation, potentially deactivating the catalyst and leading to a loss of control over the polymerization process. cmu.edu

To overcome this, several strategies could be employed:

Use of Robust Ligands: Employing strongly binding ligands for the metal catalyst can prevent the monomer's functional groups from displacing the ligand and deactivating the catalyst complex. cmu.edu

Catalyst Selection: Iron-based catalysts, which have been used for the ATRP of monomers with imine functionalities, might offer an alternative to more sensitive copper systems. researchgate.net

Optimized Conditions: Adjusting reaction parameters such as solvent, temperature, and catalyst concentration would be crucial to maintain control over the polymerization, yielding polymers with predetermined molecular weights and low polydispersity. nih.gov

Successfully applying controlled polymerization techniques would enable the synthesis of advanced architectures, such as block copolymers containing a poly(imidate) segment, opening avenues for new materials with highly ordered nanostructures and combined properties.

Theoretical and Computational Studies of Dimethyl Cyclohexane 1,4 Dicarboximidate

Quantum Chemical Calculations of Electronic Structure and Bonding6.2. Conformational Analysis and Energy Minima of Cyclohexane-Imidate System6.3. Reaction Pathway Modeling and Transition State Analysis for Key Transformations6.4. Prediction of Spectroscopic Properties and Reactivity Profiles6.5. Molecular Dynamics Simulations for Solution-Phase Behavior

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced information.

Advanced Spectroscopic and Structural Elucidation of Dimethyl Cyclohexane 1,4 Dicarboximidate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules in solution. For Dimethyl cyclohexane-1,4-dicarboximidate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to establish the connectivity within the molecule.

¹H, ¹³C, and ¹⁵N NMR for Structural Assignment

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane (B81311) ring and the methoxy (B1213986) groups. The chemical shifts of the cyclohexane protons will be influenced by their axial or equatorial positions and their proximity to the electron-withdrawing dicarboximidate groups. The presence of cis and trans isomers would result in separate sets of signals. The methoxy group protons (-OCH₃) would typically appear as sharp singlets.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl-like carbon of the imidoate group (C=N), the methoxy carbon (-OCH₃), and the carbons of the cyclohexane ring. The chemical shifts of the ring carbons will vary depending on their substitution and stereochemistry.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the imidoate functional groups. huji.ac.ilwikipedia.org The chemical shifts of the nitrogen atoms would be characteristic of the imidoate functionality. chemrxiv.orgnih.gov

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| Cyclohexane CH (axial) | 1.5 - 2.0 | 30 - 40 | - |

| Cyclohexane CH (equatorial) | 2.0 - 2.5 | 30 - 40 | - |

| Cyclohexane CH (geminal to C=N) | 2.5 - 3.0 | 40 - 50 | - |

| -OCH₃ | 3.5 - 3.8 | 50 - 55 | - |

| C=N | - | 160 - 170 | 100 - 150 |

| NH (if protonated) | 7.0 - 8.0 | - | - |

Note: These are predicted values and may vary based on the solvent, concentration, and specific isomer (cis/trans).

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the cyclohexane ring, helping to trace the carbon backbone. Cross-peaks would be observed between geminal and vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the cyclohexane ring and methoxy groups to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. uni-siegen.denih.govedinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

C=N stretch: A strong absorption band in the region of 1640-1690 cm⁻¹.

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bonds of the imidoate and methoxy groups.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the C-H bonds of the cyclohexane ring and methoxy groups.

N-H stretch: If the imidoate is protonated or exists in a tautomeric form with an N-H bond, a broad band may appear in the 3200-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N double bond, being a relatively non-polar bond, would be expected to show a strong Raman signal. rsc.org The symmetric vibrations of the cyclohexane ring would also be Raman active.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=N Stretch | 1640 - 1690 (strong) | 1640 - 1690 (strong) |

| C-O Stretch | 1000 - 1300 (strong) | 1000 - 1300 (weak) |

| C-H Stretch (sp³) | 2850 - 3000 (medium) | 2850 - 3000 (medium) |

| Cyclohexane Ring Vibrations | Various in fingerprint region | Various in fingerprint region |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orgwikipedia.orglibretexts.org

For this compound (C₁₀H₁₈N₂O₂), the expected monoisotopic mass is approximately 198.1368 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a methoxy radical (•OCH₃): Leading to a fragment ion at m/z 167.

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 183.

Cleavage of the cyclohexane ring: This can lead to a variety of fragment ions, depending on the specific bond cleavages.

McLafferty-type rearrangements: If sterically feasible, this could lead to characteristic neutral losses.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Proposed Fragment |

| 198 | [M]⁺ |

| 183 | [M - CH₃]⁺ |

| 167 | [M - OCH₃]⁺ |

| 140 | [M - C₂H₅NO]⁺ (from rearrangement) |

| 112 | [C₆H₁₀N₂]⁺ (from loss of both methoxycarbonyl groups) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govnih.govyoutube.com For this compound, this technique would be invaluable for:

Unambiguous determination of the stereochemistry: It would clearly distinguish between the cis and trans isomers.

Conformational analysis: The chair conformation of the cyclohexane ring would be confirmed, and the precise bond lengths, bond angles, and torsional angles would be determined. youtube.com For the trans isomer, the dicarboximidate groups would likely adopt a diequatorial orientation to minimize steric hindrance. In the cis isomer, one group would be axial and the other equatorial.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or other intermolecular forces, would be revealed.

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Assessment

The stereoisomerism of this compound is a key aspect of its chemistry. The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers. libretexts.org

Cis Isomer: This isomer is a meso compound and is achiral, as it possesses a plane of symmetry.

Trans Isomer: The trans isomer is chiral and exists as a pair of enantiomers (R,R and S,S).

Chiral analysis techniques are essential for separating and quantifying these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, it is possible to separate the enantiomers of the trans isomer and also to separate the cis isomer from the trans isomers. researchgate.net

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique can be used for the separation of volatile derivatives of the stereoisomers.

Capillary Electrophoresis (CE): With the use of chiral selectors in the running buffer, CE can also be an effective method for enantiomeric and diastereomeric separation. nih.gov

The assessment of enantiomeric and diastereomeric purity is crucial in many applications, as different stereoisomers can exhibit different chemical and biological properties.

Emerging Research on this compound: Future Perspectives

Initial research into the chemical compound this compound is beginning to illuminate its potential across a variety of scientific fields. While comprehensive data remains under development, the foundational understanding of its structure and reactivity suggests promising avenues for future investigation. This article outlines the emerging research directions and future perspectives for this compound, based on preliminary analyses and analogous chemical structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.